4-(4-Amino-2-bromo-6-fluoro-phenoxymethyl)-piperidine-1-carboxylic acid benzyl ester
Description
The compound 4-(4-Amino-2-bromo-6-fluoro-phenoxymethyl)-piperidine-1-carboxylic acid benzyl ester is a benzyl ester derivative featuring a piperidine ring linked to a phenoxymethyl group. The aromatic ring is substituted with amino (4-position), bromo (2-position), and fluoro (6-position) groups.
Properties
IUPAC Name |
benzyl 4-[(4-amino-2-bromo-6-fluorophenoxy)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrFN2O3/c21-17-10-16(23)11-18(22)19(17)26-12-15-6-8-24(9-7-15)20(25)27-13-14-4-2-1-3-5-14/h1-5,10-11,15H,6-9,12-13,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKPEEBYOGKROE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=C(C=C2Br)N)F)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules from the evidence:
*Hypothetical formula based on structural analysis.
Pharmacological and Chemical Insights
- Electronic Effects : Bromine (electron-withdrawing) and fluorine (high electronegativity) in the target compound may enhance binding to electron-rich biological targets, such as receptors or enzymes. This contrasts with the trifluoromethyl group in CAS 629625-96-3, which provides steric bulk and metabolic resistance .
- Hydrogen Bonding: The amino group in the target compound enables hydrogen bonding, a feature absent in the hydroxy-substituted QD-5750. This difference could impact solubility and target engagement .
- Bioactivity: The propionyl-amino derivative from demonstrates opioid receptor binding, suggesting that piperidine-linked benzyl esters are viable scaffolds for CNS-targeted drugs. The target compound’s bromo and fluoro substituents may similarly modulate receptor affinity .
Key Research Findings
- Stability : Benzyl esters (target compound) are generally less stable than tert-butyl esters (e.g., BP 14329170911-92-9 in ), which resist enzymatic hydrolysis .
- Purity and Yield: Analogs like QD-5750 achieve 95% purity, while the propionyl-amino derivative in has a moderate yield (39%), highlighting variability in synthetic efficiency .
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